molecular formula C20H16N4O5S2 B3927768 N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE

N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3927768
M. Wt: 456.5 g/mol
InChI Key: CLIDSODGFONKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a methoxy-nitrophenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:

    Formation of the Methoxy-Nitrophenyl Intermediate:

    Thioamide Formation: The methoxy-nitrophenyl intermediate is then reacted with a thioamide reagent under appropriate conditions to form the thioamide linkage.

    Coupling with Thiophene-2-Carboxylic Acid: The final step involves the coupling of the thioamide intermediate with thiophene-2-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like palladium on carbon (Pd/C) or iron powder in acidic medium are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests potential binding to proteins or enzymes, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-3-nitrophenyl)acetamide
  • N-(4-Hydroxy-3-nitrophenyl)acetamide
  • N-(4-Methoxy-2-methylphenyl)acetamide

Uniqueness

N-[4-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both a thiophene ring and a methoxy-nitrophenyl moiety, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[4-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S2/c1-29-16-9-4-12(11-15(16)24(27)28)18(25)23-20(30)22-14-7-5-13(6-8-14)21-19(26)17-3-2-10-31-17/h2-11H,1H3,(H,21,26)(H2,22,23,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIDSODGFONKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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